

Refining Experimental Design for ORM-10962 Studies: A Technical Support Guide

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Compound of Interest

Compound Name: ORM-10962

Cat. No.: B15614163

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental designs for studies involving **ORM-10962**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ORM-10962**?

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). [1][2] It effectively blocks both the forward (calcium extrusion) and reverse (calcium influx) modes of NCX activity.[1][3] This inhibition leads to alterations in intracellular sodium and calcium homeostasis, which in turn modulates cardiac myocyte electrophysiology and contractility.

Q2: What are the known IC50 values for **ORM-10962**?

The IC50 values for **ORM-10962** are approximately 55 nM for the inward (forward mode) NCX current and 67 nM for the outward (reverse mode) NCX current.[1][3]

Q3: Does **ORM-10962** have any off-target effects?

Studies have shown that **ORM-10962** is highly selective for the NCX. However, it has been observed to indirectly reduce the L-type calcium current (ICaL).[2][4] This effect is thought to be a consequence of altered intracellular calcium dynamics rather than a direct interaction with the L-type calcium channel.[2]

Q4: What is the recommended solvent and storage condition for **ORM-10962**?

ORM-10962 can be dissolved in dimethyl-sulfoxide (DMSO) to create a stock solution.[5] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] When preparing working solutions for in vivo experiments, it is advisable to prepare them fresh on the same day of use.[1]

Troubleshooting Guide

Issue 1: Unexpected or minimal effect on action potential duration (APD).

- Question: I applied **ORM-10962** to my cardiac myocyte preparation, but I am not observing the expected change in action potential duration. Why might this be?
- Answer: Studies have shown that **ORM-10962** may not significantly alter APD at certain concentrations and experimental conditions.[3] The primary effect of **ORM-10962** is on calcium handling, which can indirectly influence APD. The lack of a significant APD change could be due to compensatory effects of other ion channels or the specific electrophysiological properties of the cells being studied. It has been noted that while it may not change APD, it can increase the effective refractory period.[3]

Issue 2: Variability in the inhibition of NCX current.

- Question: I am seeing inconsistent levels of NCX current inhibition in my patch-clamp experiments with the same concentration of **ORM-10962**. What could be the cause?
- Answer: The inhibitory effect of **ORM-10962** can be influenced by the intracellular calcium concentration. The extent of NCX inhibition by **ORM-10962** has been shown to be dependent on the intracellular Ca²⁺ levels. Therefore, variations in intracellular calcium buffering or calcium dynamics between experiments could lead to variability in the observed NCX inhibition.

Issue 3: Difficulty in reproducing the anti-arrhythmic effects.

- Question: I am trying to replicate the reported anti-arrhythmic effects of **ORM-10962** in my model of cardiac arrhythmia, but the results are not consistent. What factors should I consider?
- Answer: The anti-arrhythmic efficacy of NCX inhibition can be model-dependent. The underlying mechanism of the arrhythmia is a critical factor. For instance, **ORM-10962** has been shown to be effective in suppressing delayed afterdepolarizations (DADs) induced by sodium/potassium pump inhibition.[3] However, its effectiveness may differ in arrhythmias driven by other mechanisms. Ensure that your experimental model is appropriate for studying arrhythmias related to calcium overload and NCX dysfunction.

Issue 4: Observing changes in cellular contraction independent of significant APD changes.

- Question: I am observing alterations in cardiomyocyte contraction (e.g., changes in cell shortening or calcium transients) after applying **ORM-10962**, but the action potential waveform remains largely unchanged. Is this expected?
- Answer: Yes, this is a plausible outcome. **ORM-10962** directly targets the NCX, which plays a crucial role in intracellular calcium handling. Therefore, its primary effects will be on calcium transients and, consequently, cellular contraction. Changes in APD are a secondary effect and may be less pronounced or absent under certain conditions, even when significant changes in calcium cycling are occurring.

Data Presentation

Table 1: Inhibitory Concentrations of **ORM-10962**

Parameter	Value	Cell Type	Reference
IC50 (Forward Mode)	55 nM	Dog Ventricular Myocytes	[1]
IC50 (Reverse Mode)	67 nM	Dog Ventricular Myocytes	[1]
~50% NCX Inhibition	60 nM	Wild-Type Ventricular Myocytes	[6]
Significant NCX Inhibition	1 μ M	Rabbit Sinus Node Cells	[7]
>90% NCX Inhibition	1 μ M	H165A Myocytes	[6]

Table 2: Effects of **ORM-10962** on Electrophysiological Parameters

Parameter	Effect	Concentration	Cell/Tissue Type	Reference
Action Potential Duration	Unaltered	1 μ M	Canine Ventricular Tissue	[3]
Effective Refractory Period	Increased	Not Specified	Not Specified	[3]
Delayed Afterdepolarizations (DADs)	Suppressed	1 μ M	Dog Purkinje Fibers	[3]
Cardiac Alternans	Attenuated	Not Specified	Canine Papillary Muscle	[4]
Spontaneous Depolarization Slope	Decreased	1 μ M	Rabbit Sinus Node Tissue	[7]

Experimental Protocols

1. Measurement of NCX Current using Whole-Cell Patch Clamp

This protocol is adapted from methods described for measuring NCX current in isolated cardiomyocytes.[8]

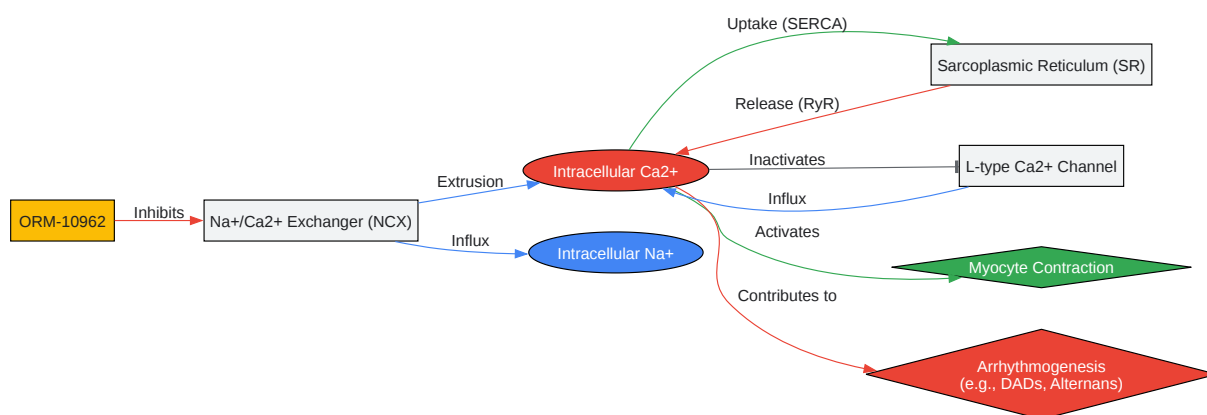
- Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion procedures.
- Solutions:
 - Bath Solution (K⁺-free): (in mM) 135 NaCl, 10 CsCl, 1 CaCl₂, 1 MgCl₂, 0.2 BaCl₂, 0.33 NaH₂PO₄, 10 TEACl, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. To block other currents, add lidocaine (50 μM), nisoldipine (1 μM), and ouabain (20 μM).
 - Pipette Solution: (in mM) 140 CsOH, 75 aspartic acid, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 20 NaCl, 20 EGTA, 10 CaCl₂, pH adjusted to 7.2 with CsOH.
- Voltage Protocol:
 - Hold the cell at a potential of -40 mV.
 - Apply a ramp pulse depolarizing to +60 mV, followed by hyperpolarization to -100 mV, and then return to the holding potential.
 - Record the baseline current.
 - Apply **ORM-10962** at the desired concentration and record the current using the same voltage ramp.
 - To determine the NCX-specific current, apply a high concentration of a non-specific NCX blocker like NiCl₂ (10 mM) to block all NCX activity.
 - The **ORM-10962**-sensitive NCX current is obtained by subtracting the current in the presence of NiCl₂ from the current in the presence of **ORM-10962**.

2. Measurement of Calcium Transients using Fluo-4 AM

This protocol is based on methods for measuring intracellular calcium in isolated cardiac myocytes.^[5]^[9]

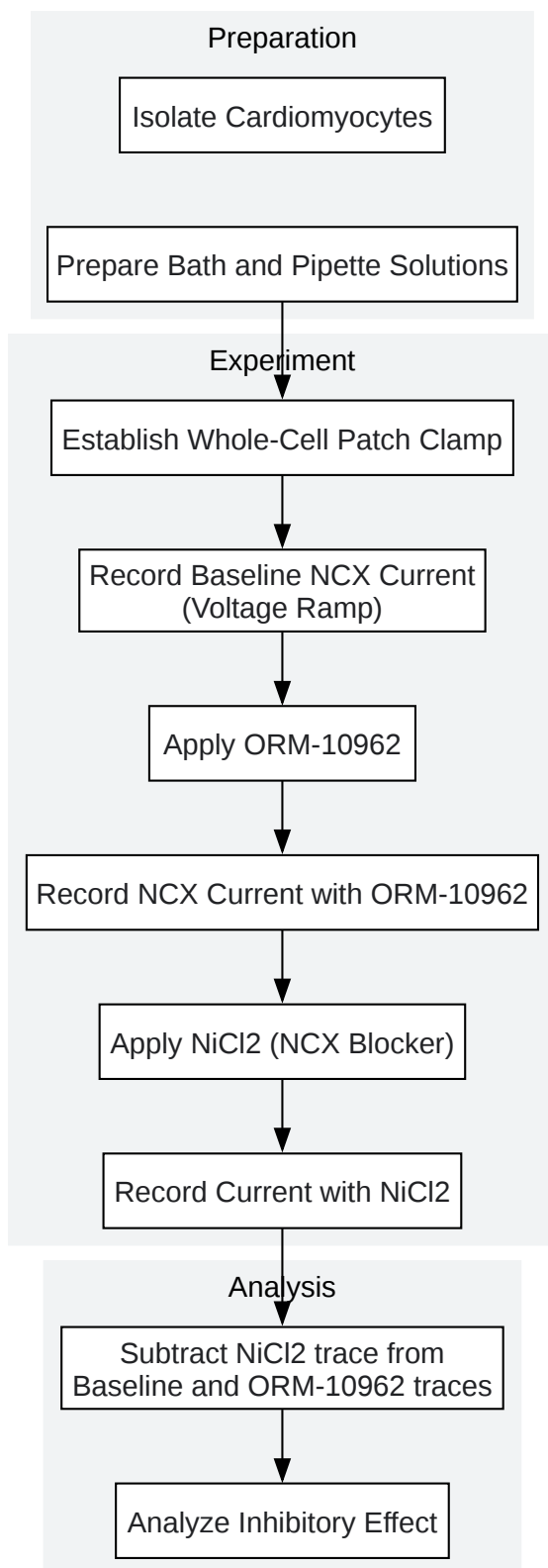
- Cell Preparation: Isolate cardiomyocytes as described above.
- Dye Loading:
 - Incubate the isolated cells with 5 μ M Fluo-4 AM for 20 minutes at room temperature in the dark.^[5]
- Imaging Setup:
 - Place the Fluo-4 loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope.
 - Continuously superfuse the cells with a suitable buffer (e.g., normal Tyrode's solution).
- Data Acquisition:
 - Excite the Fluo-4 dye at approximately 480 nm and measure the emitted fluorescence at around 535 nm.^[5]
 - Record the fluorescence signal over time to capture the baseline and the changes during cellular stimulation (e.g., electrical field stimulation).
 - Apply **ORM-10962** to the superfusion solution and record the changes in the calcium transient characteristics (amplitude, duration, and decay kinetics).
 - At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., ionomycin) in a high calcium solution to obtain the maximum fluorescence (F_{max}) and then with a calcium-free solution containing EGTA to obtain the minimum fluorescence (F_{min}) for calibration purposes.

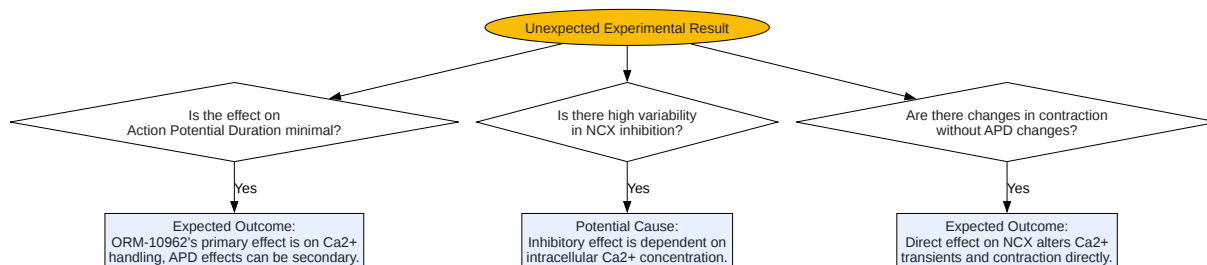
Mandatory Visualization



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Caption: Signaling pathway of **ORM-10962** action on cardiac myocytes.





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